molecular formula C6H4BrN3O4 B1334270 4-Bromo-2,6-dinitroaniline CAS No. 62554-90-9

4-Bromo-2,6-dinitroaniline

Cat. No. B1334270
CAS RN: 62554-90-9
M. Wt: 262.02 g/mol
InChI Key: IIUAAKYBFINVAD-UHFFFAOYSA-N
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Patent
US09388140B2

Procedure details

A mixture comprising 247.5 g (1.35 mol) 2,6-dinitroaniline, 2.5 L acetic acid and 250 mL bromine was heated to 100° C. for a few minutes. After cooling, the formed crystals were filtered and washed with n-hexane to give 304 g (86%) of the title compound.
Quantity
247.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:5]=1[NH2:6])([O-:3])=[O:2].[Br:14]Br>C(O)(=O)C>[Br:14][C:9]1[CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]([NH2:6])=[C:7]([N+:11]([O-:13])=[O:12])[CH:8]=1

Inputs

Step One
Name
Quantity
247.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the formed crystals were filtered
WASH
Type
WASH
Details
washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 304 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.